4'-Fluoro-2'-bromobenzenesulfonanilide
Description
4'-Fluoro-2'-bromobenzenesulfonanilide is a halogenated aromatic sulfonamide derivative characterized by a benzenesulfonyl group attached to an aniline moiety. The molecule features two halogen substituents: a fluorine atom at the para-position (4') and a bromine atom at the ortho-position (2') of the benzene ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Sulfonamides are historically significant as antimicrobial agents, and halogenation often enhances metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2S/c13-11-8-9(14)6-7-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWVLLSGYRNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-bromobenzenesulfonanilide typically involves the sulfonation of aniline derivatives followed by halogenation. One common method includes the reaction of 4-fluoroaniline with bromobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the bromine and fluorine atoms on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2’-bromobenzenesulfonanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4’-Fluoro-2’-bromobenzenesulfonanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4’-Fluoro-2’-bromobenzenesulfonanilide exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with specific amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The compound’s closest structural analogs include halogenated anilides and sulfonamides. Key examples from literature are:
| Compound Name | Substituents | Functional Group | Key Differences |
|---|---|---|---|
| 2'-Bromo-4'-fluoroacetanilide | 2'-Br, 4'-F on benzene ring | Acetamide (-NHCOCH₃) | Acetamide vs. sulfonamide group |
| 2-Bromo-4-fluorophenol | 2-Br, 4-F on benzene ring | Phenol (-OH) | Lack of anilide/sulfonamide |
| 6-(5’-Fluoro-2’-diphenylphosphorylanilido)-3-hydrazino-1,2,4-triazin-5(2H)-one | 5’-F, phosphoryl group on anilide | Triazinone-phosphoryl | Heterocyclic core incorporation |
Structural Insights :
- 2'-Bromo-4'-fluoroacetanilide () shares the same halogen substituents but replaces the sulfonamide group with an acetamide.
- 2-Bromo-4-fluorophenol () lacks the anilide/sulfonamide moiety entirely, resulting in lower molecular weight and distinct reactivity (e.g., phenolic -OH participates in acid-base reactions).
Electronic and Steric Effects
The electron-withdrawing nature of fluorine and bromine substituents significantly influences the electronic environment of the benzene ring:
- Fluorine (4’-position): Induces a strong -I effect, polarizing the ring and increasing electrophilicity at the meta and para positions.
- Bromine (2’-position): Exerts both -I and +M effects, creating localized electron density at the ortho position.
Comparison with Analogous Halogenated Compounds :
- In 3'-fluoro-2',3'-dideoxyuridine (), fluorine’s electron-withdrawing effect stabilizes the sugar moiety in nucleosides, enhancing antiviral activity. However, 4'-Fluoro-2'-bromobenzenesulfonanilide lacks a ribose-like scaffold, limiting direct biological parallels .
- 2’-Fluoro-2’-deoxy-N-1,2,4-triazolouridine () demonstrates that fluorine substitution in nucleic acid analogs improves nuclease resistance.
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